[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid
Overview
Description
[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both a sulfinyl and a carbamoyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as alkylation, sulfoxidation, and carbamoylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. Common techniques include the use of high-pressure reactors and advanced purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfinyl group yields a sulfone, while reduction of the carbamoyl group produces an amine derivative.
Scientific Research Applications
[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfonyl]-acetic acid: Similar structure but with a sulfonyl group instead of a sulfinyl group.
[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-propionic acid: Similar structure but with a propionic acid group instead of an acetic acid group.
Uniqueness
[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-acetic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including a sulfinyl group and a carbamoyl moiety, which contribute to its chemical reactivity and biological activity. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Redox Reactions : The sulfinyl group can participate in redox reactions, influencing oxidative stress pathways.
- Hydrogen Bonding : The carbamoyl group can form hydrogen bonds with biological molecules, modulating various biochemical pathways.
These interactions may lead to significant effects on cellular functions, including anti-inflammatory and antibacterial activities.
Antibacterial Activity
Research has indicated that compounds containing acetic acid derivatives exhibit notable antibacterial properties. For instance, a study demonstrated that acetic acid could inhibit the growth of burn wound pathogens at low concentrations (0.16-0.31%) and effectively eradicate pre-formed biofilms within three hours of exposure . This suggests that this compound may share similar antibacterial efficacy due to its structural components.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects can be inferred from its ability to modulate cytokine expression through the inhibition of specific signaling pathways. For example, compounds that elevate intracellular cAMP levels have been shown to reduce inflammatory cytokines such as TNF and IL-17 . Further research is needed to confirm these effects specific to this compound.
Case Studies
-
Study on Antibacterial Properties :
- Objective : To evaluate the antibacterial activity against common wound pathogens.
- Method : Laboratory assays tested the minimum inhibitory concentration (MIC) of acetic acid derivatives.
- Results : Achieved effective inhibition at concentrations ranging from 0.16% to 0.31%, with complete eradication of biofilms observed after three hours .
-
Investigating Anti-inflammatory Mechanisms :
- Objective : To assess the impact on inflammatory markers in vitro.
- Method : Cell cultures treated with varying concentrations of the compound were analyzed for cytokine levels.
- Results : Preliminary findings suggested a reduction in pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Similar Compounds
Compound Name | Functional Groups | Key Biological Activity | Reference |
---|---|---|---|
[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfonyl]-acetic acid | Sulfonyl group | Antibacterial | |
[(2-Ethyl-6-methyl-phenylcarbamoyl)-methanesulfinyl]-propionic acid | Propionic acid group | Unknown |
Properties
IUPAC Name |
2-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfinylacetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-10-6-4-5-9(2)13(10)14-11(15)7-19(18)8-12(16)17/h4-6H,3,7-8H2,1-2H3,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEGSRXNCEAUFKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CS(=O)CC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.